N-tetradecyl-9H-fluorene-2-sulfonamide
CAS No.:
Cat. No.: VC0897502
Molecular Formula: C27H39NO2S
Molecular Weight: 441.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H39NO2S |
|---|---|
| Molecular Weight | 441.7 g/mol |
| IUPAC Name | N-tetradecyl-9H-fluorene-2-sulfonamide |
| Standard InChI | InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3 |
| Standard InChI Key | RQAWSOYWLYUMKE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
| Canonical SMILES | CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Introduction
Chemical Structure and Properties
N-tetradecyl-9H-fluorene-2-sulfonamide is characterized by a distinct molecular structure that contributes to its physical and chemical behavior. The compound features a fluorene backbone, which consists of two benzene rings fused to a five-membered ring, creating a tricyclic aromatic system. This fluorene core is connected to both a sulfonamide group and a long tetradecyl alkyl chain, resulting in a molecule with mixed hydrophobic and hydrophilic properties.
Molecular Identification
The detailed molecular information for N-tetradecyl-9H-fluorene-2-sulfonamide is summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C27H39NO2S |
| Molecular Weight | 441.7 g/mol |
| IUPAC Name | N-tetradecyl-9H-fluorene-2-sulfonamide |
| Standard InChI | InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3 |
| Standard InChIKey | RQAWSOYWLYUMKE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
| PubChem Compound | 4516999 |
The structural composition includes:
-
A fluorene core (C13H9) providing a rigid, planar aromatic system
-
A sulfonamide group (-SO2NH-) conferring hydrogen bonding capabilities
-
A long tetradecyl chain (C14H29-) contributing hydrophobic properties
The combination of these structural elements creates a molecule with amphiphilic character that may influence its solubility profile, making it potentially soluble in both polar and non-polar solvents depending on conditions.
Physical and Chemical Properties
Based on its structure, N-tetradecyl-9H-fluorene-2-sulfonamide would be expected to exhibit the following properties:
-
Appearance: Likely a crystalline solid at room temperature
-
Solubility: Limited water solubility due to the long alkyl chain, but likely soluble in organic solvents such as methanol, ethanol, acetone, and chloroform
-
Thermal stability: Moderate thermal stability with potential decomposition at elevated temperatures
-
UV absorption: Strong UV absorption due to the aromatic fluorene system
-
Hydrogen bonding capability: Present through the sulfonamide group, potentially enabling intermolecular interactions
The presence of both the hydrophobic tetradecyl chain and the polar sulfonamide group gives this molecule interesting amphiphilic properties that could be exploited in various applications.
Synthesis Pathways
The synthesis of N-tetradecyl-9H-fluorene-2-sulfonamide involves a multi-step process that typically begins with fluorene derivatives and sulfonamide precursors. The reaction conditions must be carefully controlled to ensure high yields and selectivity.
General Synthetic Route
A general synthetic pathway for N-tetradecyl-9H-fluorene-2-sulfonamide typically involves:
-
Preparation of a fluorene-2-sulfonyl chloride intermediate
-
Reaction of this intermediate with tetradecylamine to form the sulfonamide bond
-
Purification processes to isolate the final product
The synthetic process often employs monitoring techniques such as Thin Layer Chromatography (TLC) to track reaction progress and ensure completion.
Comparison with Related Compounds
To better understand the potential properties and applications of N-tetradecyl-9H-fluorene-2-sulfonamide, it is valuable to compare it with structurally related compounds.
Comparison with Other Fluorene Derivatives
Several fluorene-based compounds have been studied for various applications:
| Compound | Core Structure | Key Differences | Notable Properties |
|---|---|---|---|
| N-tetradecyl-9H-fluorene-2-sulfonamide | Fluorene with sulfonamide | Contains tetradecyl chain and sulfonamide group | Amphiphilic, potential biological activity |
| 2,7-dichloro-9H-fluorene derivatives | Fluorene with chlorine substitution | Contains chlorine atoms at positions 2 and 7 | Antimicrobial and cytotoxic activities |
| 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole | Fluorene with thiazole | Contains thiazole rather than sulfonamide | Antimicrobial activity against drug-resistant strains |
The presence of the sulfonamide group and long alkyl chain distinguishes N-tetradecyl-9H-fluorene-2-sulfonamide from these related compounds, potentially conferring unique properties .
Comparison with Other Sulfonamides
Sulfonamides as a class have diverse applications:
| Sulfonamide Type | Key Structural Features | Primary Applications |
|---|---|---|
| Medicinal sulfonamides | Short alkyl or aromatic substituents | Antibacterial drugs, carbonic anhydrase inhibitors |
| Industrial sulfonamides | Various functional groups | Dyes, brightening agents, plasticizers |
| N-tetradecyl-9H-fluorene-2-sulfonamide | Long alkyl chain, fluorene core | Potential applications in both medicinal and materials science |
The unique combination of structural elements in N-tetradecyl-9H-fluorene-2-sulfonamide positions it at the intersection of several sulfonamide subclasses, potentially enabling novel applications.
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for predicting and optimizing the properties of N-tetradecyl-9H-fluorene-2-sulfonamide.
Structure Elements and Their Functions
-
Fluorene Core: This tricyclic aromatic system provides:
-
Structural rigidity and planarity
-
Fluorescence and UV absorption properties
-
Potential for π-π stacking interactions with aromatic systems
-
-
Sulfonamide Group: This functional group contributes:
-
Hydrogen bond donor and acceptor capabilities
-
Moderate acidity (N-H proton)
-
Potential for interaction with biological targets, particularly enzymes
-
-
Tetradecyl Chain: This long alkyl chain provides:
-
Hydrophobicity
-
Membrane interaction potential
-
Increased molecular weight and reduced water solubility
-
Analytical Methods for Characterization
Proper characterization of N-tetradecyl-9H-fluorene-2-sulfonamide is essential for confirming its structure, purity, and properties.
Spectroscopic Methods
Several spectroscopic techniques are valuable for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons of the fluorene core, the methylene at position 9, the sulfonamide N-H, and the alkyl chain protons
-
¹³C-NMR would identify the carbon atoms in the fluorene system, the sulfonamide group, and the tetradecyl chain
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for the sulfonamide group (S=O stretching around 1150-1350 cm⁻¹)
-
N-H stretching (around 3250-3300 cm⁻¹)
-
Aromatic C=C stretching (around 1600 cm⁻¹)
-
-
Mass Spectrometry:
-
Would confirm the molecular weight of 441.7 g/mol
-
Fragmentation pattern analysis could provide structural confirmation
-
Chromatographic Methods
For purity assessment and isolation:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC would be suitable due to the compound's amphiphilic nature
-
UV detection would be effective due to the fluorene chromophore
-
-
Thin Layer Chromatography (TLC):
-
Useful for monitoring reaction progress during synthesis
-
Could employ various solvent systems depending on the specific analysis goals
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume